molecular formula C22H27N5O3 B2856176 1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1049462-29-4

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B2856176
CAS RN: 1049462-29-4
M. Wt: 409.49
InChI Key: ODTOCUMYIVHNIJ-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions, especially when starting from halopyrimidines .

Scientific Research Applications

Antiproliferative Agent Development

Compounds with the pyrido[2,3-d]pyrimidine core, similar to F5257-0588, have been identified as promising antiproliferative agents . This application is crucial in cancer research, where the inhibition of cell proliferation is a key target. F5257-0588 could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells.

Antimicrobial Activity

The structural class to which F5257-0588 belongs exhibits significant antimicrobial properties . Research into this application could lead to the development of new antibiotics or antiseptic agents, particularly important in the face of rising antibiotic resistance.

Anti-inflammatory and Analgesic Research

Pyrido[2,3-d]pyrimidine derivatives are known for their anti-inflammatory and analgesic activities . F5257-0588 could be explored for its potential use in creating new pain relief medications or anti-inflammatory drugs.

Hypotensive Drug Synthesis

This class of compounds has also shown hypotensive effects, which could be beneficial in treating high blood pressure . F5257-0588 might be a candidate for the synthesis of new hypotensive drugs.

Antihistaminic Applications

The antihistaminic activity is another promising area of application for F5257-0588 . It could be used in the development of medications to treat allergies and related symptoms.

Serotonin Receptor Affinity

The introduction of hydrophobic side chains, as seen in F5257-0588, is expected to enhance the binding affinity with serotonin (5-HT) receptor sites . This could be particularly useful in the development of treatments for neurological disorders.

Tyrosine Kinase Inhibition

Among the derivatives of pyrido[2,3-d]pyrimidin-7-one, some compounds are noteworthy as tyrosine kinase inhibitors . F5257-0588 could be investigated for its potential role in the development of cancer therapies targeting tyrosine kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

CDK inhibitors are vital in the regulation of cell cycle progression and are therapeutic targets in cancer treatment. F5257-0588 may serve as a lead compound in the synthesis of new CDK inhibitors .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many pyrimidine derivatives exhibit biological activity and are used in medicinal chemistry. They can interact with various biological targets, such as enzymes or receptors, to exert their effects .

Future Directions

Research into pyrimidine derivatives is a rapidly growing area of organic synthesis due to their wide range of biological activity . Future research could focus on synthesizing new derivatives, studying their biological activity, and optimizing their properties for potential therapeutic applications.

properties

IUPAC Name

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-4-10-27-18(15-17-19(27)23(2)22(30)24(3)20(17)28)21(29)26-13-11-25(12-14-26)16-8-6-5-7-9-16/h5-9,15H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTOCUMYIVHNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

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